Z7Dnn9U8AE

Estrogen Receptor Selectivity Transactivation

Non-selective estrogens obscure ER subtype-specific readouts, undermining data reproducibility. 16α-LE2 solves this with >200-fold ERα selectivity, enabling unambiguous isolation of ERα-mediated transcription. • >200-fold ERα over ERβ selectivity in functional assays eliminates off-target ERβ noise. • Robust uterotrophic activity validates in vivo ERα pathway engagement; inactive on ovarian folliculogenesis confirms subtype specificity. • Available from BenchChem at competitive pricing with flexible packaging; inquire for bulk quantities and expedited delivery.

Molecular Formula C20H24O4
Molecular Weight 328.4 g/mol
CAS No. 406483-39-4
Cat. No. B15191031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ7Dnn9U8AE
CAS406483-39-4
Molecular FormulaC20H24O4
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC4C2(CC(=O)O4)O)CCC5=C3C=CC(=C5)O
InChIInChI=1S/C20H24O4/c1-19-7-6-14-13-5-3-12(21)8-11(13)2-4-15(14)16(19)9-17-20(19,23)10-18(22)24-17/h3,5,8,14-17,21,23H,2,4,6-7,9-10H2,1H3/t14-,15-,16+,17-,19+,20+/m1/s1
InChIKeyNLUGVTJBNRSIKH-UQZPWQSVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16α-LE2: Potent ERα Agonist Overview


16α-LE2 (CAS 406483-39-4, UNII Z7DNN9U8AE), also known as 16α-lactone-estradiol, is a synthetic steroidal estrogen featuring an estradiol core with a 16α,21-lactone bridge [1]. It functions as a potent and selective agonist of estrogen receptor alpha (ERα), making it a critical research tool for dissecting ERα-mediated physiological and pathological processes [1]. With a molecular formula of C₂₀H₂₄O₄ and a molecular weight of 328.4 g/mol, 16α-LE2 is a well-defined chemical entity widely used in academic and pharmaceutical research to study ERα-specific functions [1].

ERα-selective pathway research tool
Dissects ERα vs ERβ signaling in reporter and gene expression studies
Supports in vivo uterotrophic, cardiovascular, and reproductive tissue models

16α-LE2: Unmatched ERα Selectivity


Generic estrogens like 17β-estradiol (E2) activate both ERα and ERβ non-selectively, confounding interpretation of estrogen's effects [1]. Conversely, 16α-LE2's profound selectivity for ERα over ERβ (over 200-fold in functional assays) uniquely enables researchers to isolate ERα-mediated signaling [2]. Simply substituting with another ERα agonist like PPT is also insufficient, as potency and downstream gene regulation profiles differ significantly [3]. Therefore, 16α-LE2 is not interchangeable with broad-spectrum estrogens or other ERα agonists without risking experimental validity and misinterpretation of biological outcomes.

Target
Substitute
Risk
16α-LE2 (ERα-selective)
17β-Estradiol (non-selective)
May activate ERβ pathways, confounding ERα-specific interpretation
16α-LE2
PPT (ERα agonist)
Potency and downstream gene regulation profiles may differ, limiting direct data transfer

16α-LE2 Key Evidence Comparison


ERα Transactivation Selectivity

In cell-based transactivation assays using human ERα and ERβ, 16α-LE2 exhibits a functional selectivity ratio of 265-fold for ERα over ERβ, significantly exceeding the selectivity of the natural ligand 17β-estradiol (E2) which is non-selective (ratio ~1) [1][2]. Another study reported a 70-fold preference in binding affinity for ERα [2]. This high selectivity allows for precise dissection of ERα-specific pathways.

ERα transactivation selectivity
Head-to-head
265-fold
ERα/ERβ potency ratio
Supports ERα-specific pathway dissection
Reported in HELN-ER reporter cell lines
Estrogen Receptor Selectivity Transactivation Luciferase Assay

ERα Potency vs. 17β-Estradiol

While 16α-LE2 is a potent ERα agonist, its absolute potency is slightly lower than that of 17β-estradiol (E2). In a transactivation assay, 16α-LE2 activated ERα with an EC50 of 0.37 nM, which is approximately 7-fold weaker than E2's EC50 on ERα in the same system [1]. This difference highlights 16α-LE2's role not as a super-agonist, but as a highly selective one.

ERα potency vs. 17β-estradiol
Head-to-head
EC50 0.37 nM (16α-LE2) vs ~0.05 nM (E2)
~7-fold weaker than E2
Supports selective, not maximal, ERα activation context
Transactivation assay context
Estrogen Receptor Alpha Potency EC50 Transactivation

In Vivo Uterotrophic Effect

In rodent models, 16α-LE2 treatment significantly increases uterine wet weight, demonstrating a classic ERα-mediated uterotrophic effect . In direct contrast, the highly selective ERβ agonist 8β-VE2 does not stimulate uterine growth . This clear in vivo functional difference validates 16α-LE2 as a tool for studying ERα-specific reproductive tissue effects.

Uterotrophic effect in vivo
Data to verify
16α-LE2: significant increase; 8β-VE2: no effect
Qualitative difference
Supports ERα-mediated uterine response model
Reported in ovariectomized rodent model
Uterus In Vivo ERα ERβ 8β-VE2

Cardiovascular Protection in Hypertension

In a study of spontaneously hypertensive rats (SHR), both the ERα agonist 16α-LE2 and the ERβ agonist 8β-VE2 lowered elevated blood pressure and reduced cardiac mass, indicating that activation of either receptor subtype confers cardiovascular protection [1]. However, 16α-LE2 specifically inhibited cardiac hypertrophy and improved hemodynamic function in estrogen-deficient SHRs, pointing to a unique ERα-dependent cardioprotective mechanism distinct from ERβ's effects [2].

Cardiovascular protection
Class-level
Both ERα and ERβ activation lower BP; ERα-specific cardiac function improvement reported
Reported model-dependent cardiovascular endpoint context
Requires ERα pathway validation
Cardiovascular Hypertension Cardiac Hypertrophy In Vivo

Ovarian Follicle Development

Rodent studies demonstrate that 16α-LE2 has no effect on ovarian follicle development, whereas the ERβ-selective agonist 8β-VE2 stimulates follicular growth to a comparable extent as estradiol [1]. This stark contrast provides in vivo evidence that ovarian follicle development is primarily mediated by ERβ, not ERα, and underscores the necessity of using 16α-LE2 to exclude ERα-mediated effects in reproductive studies.

Ovarian follicle development
Source review
16α-LE2: no effect; 8β-VE2: stimulates growth
Qualitative difference
Supports ERα exclusion control in reproductive studies
Reported in rodent model
Ovary Folliculogenesis ERα ERβ 8β-VE2

16α-LE2 Validated Applications


ERα-Specific Transcriptional Profiling

Use 16α-LE2 in gene expression studies (e.g., RNA-seq, microarray) to identify ERα-dependent gene networks, as its >200-fold selectivity over ERβ ensures that observed transcriptional changes are driven solely by ERα activation [1]. This is critical for understanding ERα's role in cancer, metabolism, and neuroscience.

In Vivo Reproductive Tissue Modeling

Employ 16α-LE2 in ovariectomized rodent models to study ERα's role in uterine physiology and pathology (e.g., endometrial hyperplasia, implantation). Its robust uterotrophic effect, contrasted with the inactivity of ERβ agonists, makes it the gold standard for isolating ERα-dependent uterine biology .

Cardiovascular ERα Protection Study

Incorporate 16α-LE2 into hypertension or heart failure models to differentiate the cardioprotective mechanisms of ERα from those of ERβ. Its ability to improve hemodynamics and inhibit cardiac hypertrophy in estrogen-deficient rats validates its use in exploring ERα-specific therapeutic targets [2].

Ovarian Biology: ERα Exclusion Control

Apply 16α-LE2 in studies of ovarian function and folliculogenesis as a negative control for ERα activity. Its lack of effect on follicle development confirms that observed ovarian effects of other compounds are likely mediated via ERβ, a critical distinction for reproductive toxicology and fertility research [3].

Application
Selection Property
Validation Focus
ERα-specific transcriptional profiling
ERα selectivity profile
ERα-dependent gene network identification
In vivo reproductive tissue models
Uterine response context
ERα-specific uterine biology endpoints
Cardiovascular ERα pathway studies
Cardiac hemodynamic response context
ERα-mediated cardioprotection endpoints
Ovarian ERα exclusion studies
Follicle development context
ERβ-mediated folliculogenesis endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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